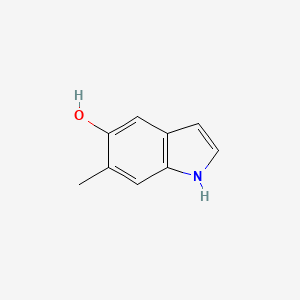

6-甲基-1H-吲哚-5-醇

描述

6-Methyl-1H-indol-5-OL is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indole-containing small molecules have been reported to have diverse pharmacological activities . The aromatic heterocyclic scaffold of indole, which resembles various protein structures, has received attention from organic and medicinal chemists .

Synthesis Analysis

The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . Various methods have been reported for the synthesis of indoles, for example, modern versions of classical synthesis methods such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, Nenitzescu indole synthesis, Madelung indole synthesis, and others .Molecular Structure Analysis

The molecular structure of 6-Methyl-1H-indol-5-OL consists of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring . The molecular weight of 6-Methyl-1H-indol-5-OL is 147.17 g/mol .Chemical Reactions Analysis

Indole derivatives have been reported to show various biologically vital properties . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .Physical And Chemical Properties Analysis

6-Methyl-1H-indol-5-OL has a molecular weight of 147.17 g/mol . It is an aromatic heterocyclic structure consisting of a benzene ring fused to a five-membered nitrogen-containing pyrrole ring .科学研究应用

认知障碍中的作用

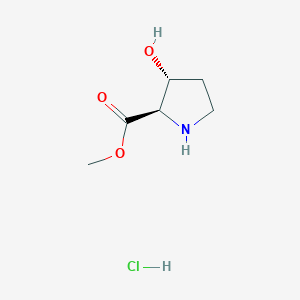

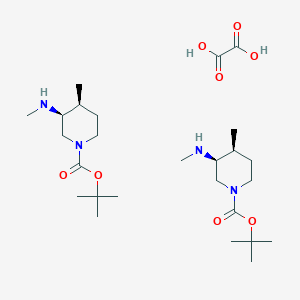

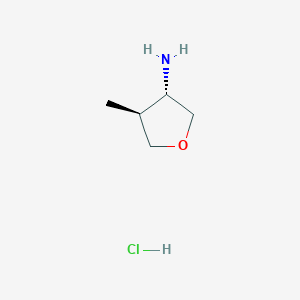

6-甲基-1H-吲哚-5-醇及其衍生物已被研究其在治疗认知障碍中的潜在作用。一项研究重点介绍了优化一系列新型的 3-(哌嗪基甲基) 吲哚衍生物作为 5-羟色胺-6 受体 (5-HT6R) 拮抗剂,确定了针对阿尔茨海默病等认知障碍的潜在治疗的临床候选药物。该化合物在人 5-HT6R 中表现出高亲和力,对其他靶位点的选择性使其成为认知障碍治疗中进一步开发的有希望的候选药物 (Nirogi 等,2017)。

抗菌和抗肿瘤活性

与 6-甲基-1H-吲哚-5-醇密切相关的甲基取代吲哚并[2,3-b]喹啉类化合物已显示出显着的抗菌和抗肿瘤活性。甲基的存在显着影响这些化合物的细胞毒性和抗菌活性。已发现它们抑制革兰氏阳性菌和致病真菌的生长,并对某些癌细胞表现出细胞毒性,突出了它们在抗菌和癌症治疗研究中的潜力 (Peczyńska-Czoch 等,1994)。

药物合成和制剂

在早期临床药物开发中,6-甲基-1H-吲哚-5-醇等化合物的合成和制剂起着至关重要的作用。对合成设计到制剂过程的全面概述提供了对此类化合物用于治疗用途的开发的见解。这包括对杂环交叉偶联的工艺研究、开发和规模化的思考,突出了这些化合物在制药工业中的重要性 (Abdel-Magid & Caron,2006)。

与单胺转运体的相互作用

已研究了 6-甲基-1H-吲哚-5-醇衍生物的精神活性,特别是它们与大脑中单胺转运体的相互作用。与 6-甲基-1H-吲哚-5-醇在结构上相关的 5-(2-氨基丙基)吲哚 (5-IT) 和 6-(2-氨基丙基)吲哚 (6-IT) 等化合物已被发现与多巴胺、去甲肾上腺素和血清素转运体相互作用,表明它们具有潜在的精神活性作用和滥用潜力,以及对人类使用者产生不良影响的风险 (Marusich 等,2016)。

电子结构和光谱特征

使用密度泛函理论对与 6-甲基-1H-吲哚-5-醇密切相关的化合物 1H-吲哚-5-羧酸甲酯的电子结构、氢键、溶剂效应和光谱特征进行了研究。本研究提供了对分子性质、电子结构和溶剂对这些化合物的影响的宝贵见解,有助于理解它们的化学行为和在各个科学领域的潜在应用 (Srivastava 等,2017)。

作用机制

Target of Action

6-Methyl-1H-indol-5-OL, like other indole derivatives, plays a significant role in cell biology . Indole derivatives are known to bind with high affinity to multiple receptors , making them useful in the treatment of various disorders in the human body . .

Mode of Action

Indole derivatives are known to interact with their targets, leading to various changes . For instance, some indole derivatives have shown inhibitory activity against certain viruses

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .

Result of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Action Environment

The interaction between the host and the gut microbiota widely affects the immune and metabolic status . The gut microbiota and microbiota-derived small molecules interact with the host and exert a variety of local and heterotopic biological effects .

未来方向

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The success of computer-aided drug design in the fields of cancer and anti-viral drugs has accelerated in silico studies in antibacterial drug development . This suggests that there is potential for the development of novel indole derivatives with anti-tubercular activity .

属性

IUPAC Name |

6-methyl-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO/c1-6-4-8-7(2-3-10-8)5-9(6)11/h2-5,10-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQRHSWCFMVUMEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=CN2)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

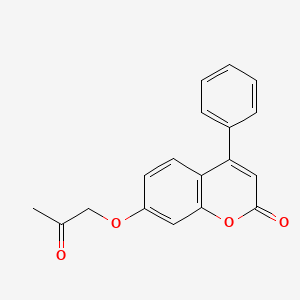

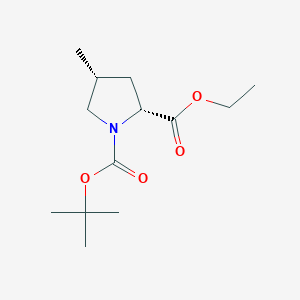

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(5-bromopyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B3113295.png)

![2-[(4-Anilinophenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3113313.png)

![Tert-butyl N-[1-(azetidin-3-YL)cyclopropyl]carbamate hydrochloride](/img/structure/B3113342.png)

![N-[2-[2-[2-(2-Azidoethoxy)ethoxy]ethoxy]ethyl]-6-[(4S,5R)-5-methyl-2-oxoimidazolidin-4-yl]hexanamide](/img/structure/B3113363.png)

![6-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid ethyl ester hydrobromide](/img/structure/B3113368.png)